![molecular formula C19H18N2O5 B5114837 N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5114837.png)
N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPA, is a synthetic compound that has gained attention for its potential application in scientific research. DPA is a derivative of phthalimide and has been shown to exhibit various biological effects, including anti-inflammatory and anti-tumor properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is not fully understood. However, it has been proposed that N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins, while PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in inflammation. By inhibiting the activity of these enzymes, N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide may reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. This suggests that N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide may have potential applications for the treatment of cognitive disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its high purity and good yield. The synthesis method has been optimized to produce a high-quality product with a good yield. Additionally, N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to exhibit various biological effects, making it a versatile compound for scientific research. However, one limitation of using N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its derivatives. Additionally, further studies are needed to evaluate the potential therapeutic applications of N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in various diseases, such as inflammatory diseases, cancer, and cognitive disorders.
In conclusion, N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, or N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, is a synthetic compound that has shown potential for scientific research. Its synthesis method has been optimized to produce a high-quality product with a good yield. N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to exhibit various biological effects, including anti-inflammatory and anti-tumor properties, making it a versatile compound for scientific research. Further studies are needed to evaluate the potential therapeutic applications of N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its derivatives in various diseases.
Synthesis Methods
The synthesis method of N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the reaction of 2,5-dimethoxyaniline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with ethyl chloroformate to form the final product, N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. The synthesis method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to exhibit anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. In one study, N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In another study, N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide was shown to inhibit the growth of human lung cancer cells. These findings suggest that N-(2,5-dimethoxyphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide may have potential therapeutic applications for the treatment of inflammatory diseases and cancer.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-12-7-8-16(26-2)15(11-12)20-17(22)9-10-21-18(23)13-5-3-4-6-14(13)19(21)24/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKAUWVEUGDNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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